molecular formula C18H24O9 B12569760 Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate CAS No. 175972-06-2

Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate

Cat. No.: B12569760
CAS No.: 175972-06-2
M. Wt: 384.4 g/mol
InChI Key: PMXJJOGDMJFFJK-UHFFFAOYSA-N
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Description

Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its unique structure and versatile applications. It consists of a cyclohexane ring substituted with three oxirane (epoxide) groups and three carboxylate groups. This compound is often used in the synthesis of advanced materials and as a curing agent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexane-1,2,4-tricarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: The carboxylate groups can be reduced to alcohols.

    Substitution: The epoxide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.

    Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized as a curing agent in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate involves the reactivity of its epoxide and carboxylate groups. The epoxide groups can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The carboxylate groups can participate in various chemical transformations, contributing to the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
  • Tris[(oxiran-2-yl)methyl] propane-1,2,3-tricarboxylate

Uniqueness

Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is unique due to its cyclohexane core, which provides enhanced stability and rigidity compared to similar compounds with benzene or propane cores. This structural difference can lead to variations in reactivity and application potential, making it a valuable compound in various fields.

Properties

CAS No.

175972-06-2

Molecular Formula

C18H24O9

Molecular Weight

384.4 g/mol

IUPAC Name

tris(oxiran-2-ylmethyl) cyclohexane-1,2,4-tricarboxylate

InChI

InChI=1S/C18H24O9/c19-16(25-7-11-4-22-11)10-1-2-14(17(20)26-8-12-5-23-12)15(3-10)18(21)27-9-13-6-24-13/h10-15H,1-9H2

InChI Key

PMXJJOGDMJFFJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1C(=O)OCC2CO2)C(=O)OCC3CO3)C(=O)OCC4CO4

Origin of Product

United States

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